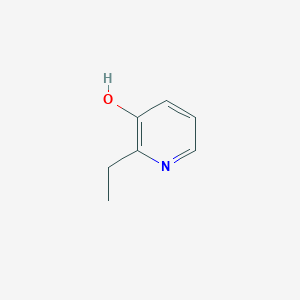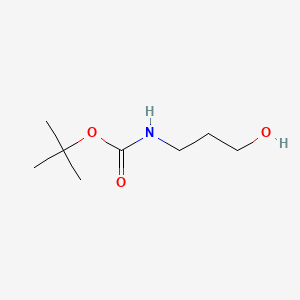![molecular formula C9H8N4O B1334445 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanon CAS No. 125620-15-7](/img/structure/B1334445.png)
1-[3-(1H-Tetrazol-1-yl)phenyl]ethanon
Übersicht
Beschreibung
1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol. This compound features a phenyl ring substituted with a tetrazole ring and an ethanone group, making it a valuable building block in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone are currently unknown
Mode of Action
It’s known that the tetrazole group can form hydrogen bonds with its target, which could influence the compound’s interaction with its targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Biochemische Analyse
Biochemical Properties
1-[3-(1H-tetrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone can form stable complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, this compound can participate in click chemistry reactions, making it useful for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
The effects of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling. Furthermore, 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the tetrazole ring can interact with the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone in laboratory settings are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to extreme temperatures or reactive chemicals. Long-term studies have shown that 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is effective without causing harm .
Metabolic Pathways
1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, this compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to specific transporters can facilitate the uptake of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is essential for elucidating its precise biochemical roles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone can be synthesized through various methods. One common approach involves the reaction of 3-bromoacetophenone with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction typically occurs under reflux conditions in a suitable solvent such as dimethylformamide or ethanol.
Industrial Production Methods: Industrial production of 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-[3-(1H-Tetrazol-1-yl)phenyl]methanone: Similar structure but with a methanone group instead of an ethanone group.
1-[4-(1H-Tetrazol-1-yl)phenyl]ethanone: Similar structure but with the tetrazole ring at the para position.
1-[3-(1H-Tetrazol-1-yl)phenyl]propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGWHRYGSCBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397476 | |
| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125620-15-7 | |
| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


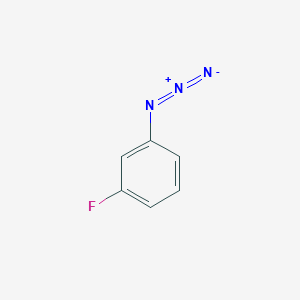
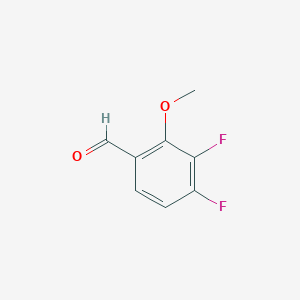
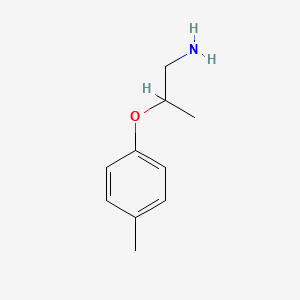
![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)
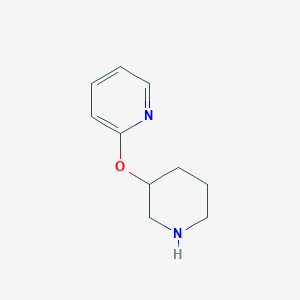
![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)
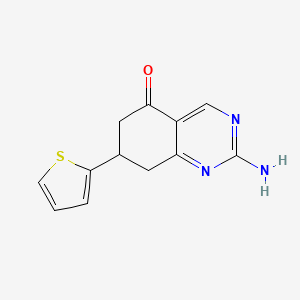
![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)

